![molecular formula C10H15N3O B2507336 3-Methyl-6-[(pyrrolidin-2-yl)methoxy]pyridazine CAS No. 1248486-82-9](/img/structure/B2507336.png)
3-Methyl-6-[(pyrrolidin-2-yl)methoxy]pyridazine
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Description
The compound "3-Methyl-6-[(pyrrolidin-2-yl)methoxy]pyridazine" is a derivative of the pyridazine class of compounds, which are heterocyclic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2. Pyridazine derivatives have been studied for their potential applications in medicinal chemistry due to their significant pharmaceutical importance .
Synthesis Analysis
The synthesis of pyridazine derivatives can be achieved through various methods. One approach is the inverse-electron-demand Diels-Alder reactions between acetylenes and 1,2,4,5-tetrazines, which can be accelerated under microwave conditions . Another method involves treating specific precursors with reagents such as chloroamine T in the presence of ethanol to furnish the desired pyridazine compound, as demonstrated in the synthesis of 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine .
Molecular Structure Analysis
The molecular structure of pyridazine derivatives can be elucidated using spectroscopic techniques such as IR, NMR, and LC-MS, and confirmed by X-ray diffraction (XRD) . Density functional theory (DFT) calculations, along with Hirshfeld surface analysis, can be used to understand the extent of harmony between theoretical and experimental values and to study the intermolecular interactions within the crystal structure .
Chemical Reactions Analysis
Pyridazine derivatives can undergo various chemical reactions. For instance, the reaction of 3-methoxypyridazine with hydrogen peroxide yields a mono-N-oxide compound, which can be further transformed into other derivatives through reactions with phosphoryl chloride or acetic anhydride . Additionally, the reaction of 6H-pyrrolo[3,4-d]pyridazines with dimethyl acetylenedicarboxylate can lead to ring-cleavage reactions, resulting in different products .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridazine derivatives, such as the HOMO-LUMO energy gap and global reactivity descriptors, can be determined through DFT calculations . The intermolecular interactions, such as hydrogen bonding and halogen interactions, play a significant role in the stability and reactivity of these compounds . The pharmacological activity of pyridazine derivatives, particularly their ability to interact with central nervous system receptors, can be assessed through biological screens and displacement assays .
Scientific Research Applications
Chemical Structure and Properties
The compound's structure features a pyridazine ring, a six-membered heterocyclic system containing nitrogen atoms, which is known for its versatility and reactivity in chemical syntheses. This core is modified with a 3-methyl group and a 6-[(pyrrolidin-2-yl)methoxy] substituent, introducing elements of steric complexity and potential for interaction with biological molecules. These modifications can significantly impact the compound's chemical behavior, solubility, and potential biological activity, making it a candidate for further study in the design of molecules with desired properties.
Potential Research Applications
Although direct applications of "3-Methyl-6-[(pyrrolidin-2-yl)methoxy]pyridazine" in scientific research were not explicitly detailed in available sources, compounds with similar structures are often explored for their potential as pharmacophores in drug discovery, ligands in material science, or as intermediates in organic synthesis. The presence of both pyridazine and pyrrolidinyl groups suggests possible involvement in studies related to enzyme inhibition, receptor binding, or as building blocks in the synthesis of more complex molecules designed to probe biological systems or to create novel materials with specific properties.
For comprehensive details on the structure and potential safety information, references such as PubChem provide extensive databases. They serve as a starting point for researchers interested in exploring the properties and applications of such compounds
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properties
IUPAC Name |
3-methyl-6-(pyrrolidin-2-ylmethoxy)pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-8-4-5-10(13-12-8)14-7-9-3-2-6-11-9/h4-5,9,11H,2-3,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPGMBPZNKOPVDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OCC2CCCN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-6-[(pyrrolidin-2-yl)methoxy]pyridazine |
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